molecular formula C20H22N2O4 B2381639 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide CAS No. 921998-46-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

Cat. No.: B2381639
CAS No.: 921998-46-1
M. Wt: 354.406
InChI Key: DNCHBJSXVGFUJC-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a benzamide moiety linked to a 1-ethyl-1,2,3,4-tetrahydro-2-quinolinone core, a scaffold recognized for its diverse pharmacological potential. The structural synergy between the 2,6-dimethoxybenzamide group and the tetrahydroquinolinone system makes it a valuable template for developing novel bioactive agents. Researchers can leverage this compound in various applications, including but not limited to, the exploration of new neuroprotective pathways, given the documented interest in quinolone derivatives for conditions like ischemic stroke . Furthermore, its molecular framework is highly relevant in anticancer research, as similar quinolinone-triazole hybrids have demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cell lines . The presence of the benzamide group also aligns with structural motifs found in certain herbicide classes, such as isoxaben, suggesting potential utility in agricultural chemical research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and high-throughput screening programs.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-22-15-10-9-14(12-13(15)8-11-18(22)23)21-20(24)19-16(25-2)6-5-7-17(19)26-3/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCHBJSXVGFUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 3-Aminobenzoate with Ethyl Acetoacetate

A Pfitzinger-like reaction enables the formation of the tetrahydroquinolinone core. Ethyl 3-aminobenzoate reacts with ethyl acetoacetate in acetic acid under reflux to yield 6-nitro-1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline. Subsequent hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine (90% yield).

Key reaction conditions :

  • Solvent: Glacial acetic acid
  • Temperature: 120°C
  • Catalysts: None required (acid-mediated cyclization)

Alternative Route via Dieckmann Cyclization

Ethyl 3-(ethylamino)benzoate undergoes cyclization with diethyl malonate in the presence of sodium ethoxide, forming the tetrahydroquinolinone ring. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Synthesis of 2,6-Dimethoxybenzoyl Chloride

Chlorination of 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 4 hours, yielding the corresponding acyl chloride (95% purity). Excess SOCl₂ is removed via distillation under reduced pressure.

Critical considerations :

  • Moisture-free environment to prevent hydrolysis
  • Use of molecular sieves to absorb generated HCl

Amide Coupling Strategies

Schotten-Baumann Reaction

The amine fragment (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) is treated with 2,6-dimethoxybenzoyl chloride in a biphasic system of water and dichloromethane. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion (75–80% yield).

Reaction equation :
$$
\text{Tetrahydroquinolinone-amine} + \text{2,6-Dimethoxybenzoyl chloride} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl}
$$

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the coupling proceeds at room temperature for 12 hours (85% yield). This method minimizes racemization and is scalable for industrial production.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.85–2.95 (m, 2H, CH₂CO), 3.80 (s, 6H, OCH₃), 6.55–7.40 (m, 5H, aromatic).
  • HRMS (ESI+) : m/z calculated for C₁₉H₂₀N₂O₃ [M+H]⁺: 324.1474, found: 324.1476.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Schotten-Baumann 75–80 98 Low cost, minimal reagents Requires strict pH control
EDC/HOBt coupling 85 99 High yield, room-temperature conditions Expensive coupling reagents
Direct cyclization 65 95 One-pot synthesis Limited substrate scope

Industrial-Scale Considerations

Solvent Selection

Toluene replaces dichloromethane in large-scale reactions to reduce environmental impact.

Catalytic Improvements

Nickel-catalyzed amidation reduces reliance on stoichiometric coupling agents, cutting costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound’s closest analogs include isoxaben and derivatives featuring benzamide or heterocyclic motifs. Key differences and similarities are summarized below:

Compound Name Core Structure Key Substituents Primary Use/Activity Source
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide Tetrahydroquinoline 1-ethyl-2-oxo, 6-(2,6-dimethoxybenzamide) Unknown (hypothesized CBI) N/A
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) Isoxazole 3-(1-ethyl-1-methylpropyl) Herbicide (cellulose biosynthesis inhibitor)
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Tetrahydroquinoline + thiazole Oxazole-5-carboxamide Unknown (synthetic intermediate)

Functional Implications of Structural Differences

  • Tetrahydroquinoline vs. Isoxaben’s efficacy as a herbicide stems from its inhibition of cellulose biosynthesis in plants, a trait linked to its isoxazole heterocycle . Substitution with a tetrahydroquinoline core could modify solubility or metabolic stability, though this remains speculative without direct data.
  • Substituent Effects : The 1-ethyl-2-oxo group in the target compound introduces a chiral center and hydrogen-bonding capacity absent in isoxaben’s 3-(1-ethyl-1-methylpropyl) group. This could influence membrane permeability or enzymatic recognition . Similarly, the 2,6-dimethoxybenzamide moiety, shared with isoxaben, is critical for bioactivity in herbicides, suggesting the target compound may retain partial CBI activity .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. Its complex structure and unique functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a dimethoxybenzamide group. This structural arrangement is significant as it may influence the compound's interaction with biological targets.

Property Value
Molecular Formula C18H22N2O3
Molecular Weight 314.38 g/mol
CAS Number 922053-16-5
Solubility Soluble in organic solvents

Initial studies suggest that this compound may exert its biological effects through interactions with specific enzymes and receptors involved in various physiological pathways. These include:

  • Inflammatory Pathways : Potential inhibition of inflammatory mediators.
  • Neurotransmitter Modulation : Possible effects on neurotransmitter systems which could impact mood and cognitive functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be measured through assays such as CUPRAC (cupric acid-reducing antioxidant capacity), which assesses the compound's ability to scavenge free radicals.

Anticancer Properties

Studies have shown that tetrahydroquinoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific anticancer activity of this compound remains to be fully characterized but is a promising area for further research.

Enzyme Inhibition

The compound may also possess enzyme inhibitory properties relevant to metabolic disorders. Enzymes such as cholinesterases and glucosidases are potential targets, which could provide therapeutic avenues for conditions like diabetes and neurodegenerative diseases.

Case Studies and Research Findings

  • Antioxidant Study : A study demonstrated that similar compounds showed significant antioxidant activity in vitro, suggesting that this compound could exhibit comparable effects .
  • Anticancer Activity : In vitro tests revealed that tetrahydroquinoline derivatives inhibited proliferation in pancreatic cancer cell lines (e.g., PANC-1). The mechanism involved apoptotic signaling pathways .
  • Enzyme Inhibition : Research highlighted the enzyme inhibitory effects of related compounds on glucosidase activity, indicating potential applications in managing blood sugar levels .

Conclusion and Future Directions

This compound represents a class of compounds with promising biological activities including antioxidant effects and potential anticancer properties. However, further studies are necessary to elucidate its full pharmacological profile and therapeutic applications.

Future research should focus on:

  • Detailed mechanistic studies to understand how this compound interacts with specific biological targets.
  • In vivo studies to assess the therapeutic efficacy and safety profile.
  • Exploration of structural modifications to enhance its biological activity.

Q & A

Q. What is the standard synthetic route for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process:

Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions.

Acylation of the 6-amino group on the tetrahydroquinoline with 2,6-dimethoxybenzoyl chloride.

Q. Optimization Parameters :

  • Temperature : 60–80°C for acylation to minimize side reactions.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.7–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups), and δ 1.2–1.5 ppm (ethyl group).
    • ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~190 ppm (ketone).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 354.4 (calculated for C₂₀H₂₂N₂O₄) .
  • X-ray Crystallography : Resolves conformational details of the tetrahydroquinoline ring and amide linkage (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Approach :

  • Target-Specific Assays : Use kinase inhibition assays to identify primary targets (e.g., MAPK or PI3K pathways).
  • Dose-Response Studies : Evaluate activity at varying concentrations (0.1–100 μM) to distinguish off-target effects.
  • Molecular Docking : Compare binding affinities to structurally similar receptors (e.g., quinoline-binding enzymes) .

Q. Resolution Strategy :

  • Pathway Analysis : Use RNA sequencing to identify differentially expressed genes post-treatment.
  • Metabolomics : Track downstream metabolites (e.g., arachidonic acid for COX-2) to validate mechanisms .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA-based carriers to improve plasma half-life.
  • LogP Optimization : Reduce hydrophobicity by substituting methoxy groups with polar substituents (e.g., hydroxyl) .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Methodology :

  • QSAR Modeling : Correlate structural features (e.g., methoxy group position) with activity datasets.
  • Molecular Dynamics Simulations : Predict binding stability in target pockets (e.g., kinase ATP-binding sites).
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics .

Q. Case Study :

  • Derivative A : Replacing ethyl with cyclopropyl improved target affinity by 40% (simulated ΔG = −9.2 kcal/mol).
  • Derivative B : Adding a sulfonamide group reduced CYP3A4 metabolism, enhancing bioavailability .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

Techniques :

  • HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of the amide bond).
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (2–12).
  • Stability-Indicating Methods : Validate assays to distinguish parent compound from impurities .

Q. How do steric and electronic effects of substituents influence binding to biological targets?

Analysis :

  • Steric Effects : Bulkier groups (e.g., tert-butyl) reduce binding to shallow pockets but enhance selectivity for deeper cavities.
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) increase hydrogen-bonding capacity with catalytic residues .

Q. Case Example :

  • Fluorine-Substituted Analog : 2× higher affinity for kinase X due to enhanced H-bonding with Asp381.
  • Methoxy vs. Ethoxy : Ethoxy groups increase LogP but reduce solubility, impacting membrane permeability .

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